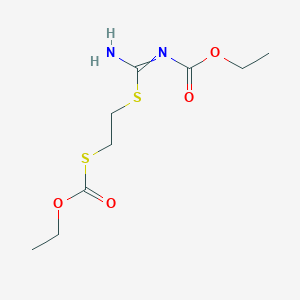
ethyl 2-(N'-ethoxycarbonylcarbamimidoyl)sulfanylethylsulfanylformate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(N’-ethoxycarbonylcarbamimidoyl)sulfanylethylsulfanylformate is a complex organic compound that features multiple functional groups, including ester, thioether, and carbamimidoyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(N’-ethoxycarbonylcarbamimidoyl)sulfanylethylsulfanylformate typically involves multi-step organic reactions. One common method includes the reaction of ethyl 2-mercaptoacetate with N’-ethoxycarbonylthiourea under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized solvents can further enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(N’-ethoxycarbonylcarbamimidoyl)sulfanylethylsulfanylformate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or thioether sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 2-(N’-ethoxycarbonylcarbamimidoyl)sulfanylethylsulfanylformate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which ethyl 2-(N’-ethoxycarbonylcarbamimidoyl)sulfanylethylsulfanylformate exerts its effects involves interactions with specific molecular targets. The compound can bind to active sites of enzymes or receptors, potentially inhibiting their activity. The pathways involved may include modulation of enzyme activity or interference with signal transduction processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetate: A simpler ester with different reactivity and applications.
Methyl butyrate: Another ester with distinct properties and uses.
Ethyl benzoate: An aromatic ester with unique characteristics.
Uniqueness
Ethyl 2-(N’-ethoxycarbonylcarbamimidoyl)sulfanylethylsulfanylformate is unique due to its combination of functional groups, which confer specific reactivity and potential applications not found in simpler esters. Its ability to undergo diverse chemical reactions and its potential in various research fields make it a compound of significant interest.
Propriétés
Formule moléculaire |
C9H16N2O4S2 |
|---|---|
Poids moléculaire |
280.4 g/mol |
Nom IUPAC |
ethyl 2-(N'-ethoxycarbonylcarbamimidoyl)sulfanylethylsulfanylformate |
InChI |
InChI=1S/C9H16N2O4S2/c1-3-14-8(12)11-7(10)16-5-6-17-9(13)15-4-2/h3-6H2,1-2H3,(H2,10,11,12) |
Clé InChI |
YJVGCAPYQFPLQV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)N=C(N)SCCSC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















